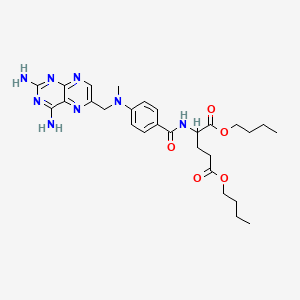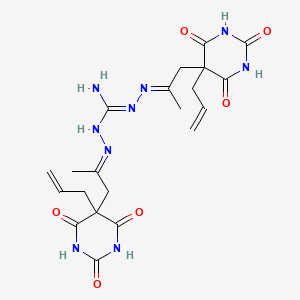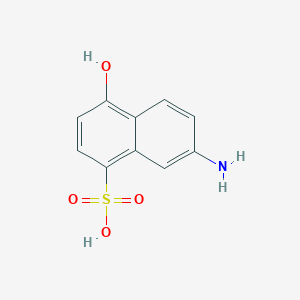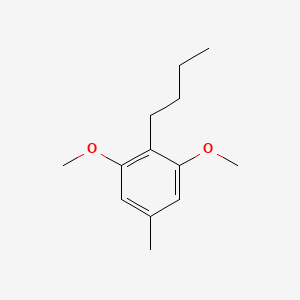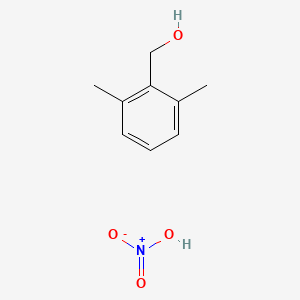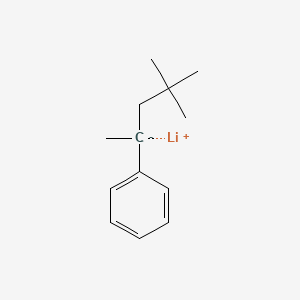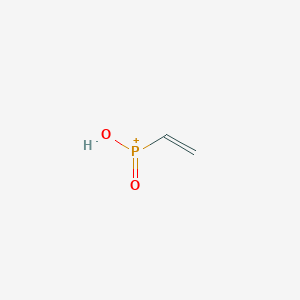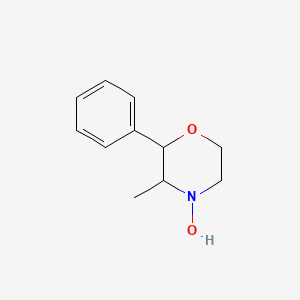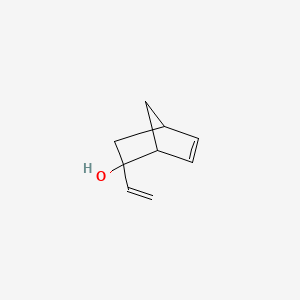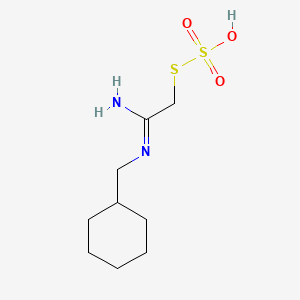
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is an organic compound containing sulfur, nitrogen, and oxygen atoms It is characterized by its unique structure, which includes a thiosulfate group bonded to a cyclohexylmethylamidino moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:
- Cyclohexylmethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then treated with hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfate, sulfonate derivatives.
Reduction: Sulfide, thiol derivatives.
Substitution: Various substituted thiosulfate compounds.
Aplicaciones Científicas De Investigación
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in cells.
Comparación Con Compuestos Similares
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications, particularly for its antioxidant properties.
Ammonium Thiosulfate: Used in agriculture as a fertilizer and in photographic processing.
Potassium Thiosulfate: Employed in various industrial processes, including water treatment and chemical synthesis.
Uniqueness
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a thiosulfate group with a cyclohexylmethylamidino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
40283-56-5 |
|---|---|
Fórmula molecular |
C9H18N2O3S2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclohexane |
InChI |
InChI=1S/C9H18N2O3S2/c10-9(7-15-16(12,13)14)11-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11)(H,12,13,14) |
Clave InChI |
HBVPIONTJSERNY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CN=C(CSS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dimethyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14665523.png)
